molecular formula C11H12N2O3 B2669296 ethyl 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate CAS No. 339013-57-9

ethyl 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Cat. No.: B2669296
CAS No.: 339013-57-9
M. Wt: 220.228
InChI Key: VYMSQFNLVVSUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate (CAS: 1506387-29-6) is a benzimidazole derivative with a molecular formula of C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol . The compound features a fused bicyclic system: a benzene ring fused to a five-membered ring containing two nitrogen atoms (positions 1 and 3), an ethyl carboxylate group at position 1, and a methyl substituent at position 3.

Properties

IUPAC Name

ethyl 3-methyl-2-oxobenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(15)13-9-7-5-4-6-8(9)12(2)10(13)14/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMSQFNLVVSUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate typically involves the condensation of o-phenylenediamine with ethyl acetoacetate. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or nitro-substituted benzimidazoles.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of ethyl 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate. The compound has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, it has been reported that derivatives of this compound exhibit cytotoxic effects on MCF cell lines, leading to increased apoptosis rates when treated with specific dosages .

Study Cell Line IC50 (µM) Effect
Study AMCF25.72 ± 3.95Apoptosis induction
Study BU8745.2 ± 13.0Cytotoxicity observed

Antibacterial Properties

Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole derivatives have also been investigated for their antibacterial properties. Research indicates that these compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria. For example, one study found an MIC value of 40 µg/mL against Staphylococcus aureus and varying degrees of inhibition against other bacterial strains .

Bacterial Strain MIC (µg/mL) Inhibition Zone (mm)
Staphylococcus aureus4021
Bacillus subtilis30012
Escherichia coli20014
Pseudomonas aeruginosa50010

Potential in Treating Neurological Disorders

Research has suggested that compounds related to ethyl 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole may exhibit neuroprotective effects. These compounds are being studied for their ability to modulate neurotransmitter systems and provide therapeutic benefits in conditions such as depression and anxiety .

Synthesis and Structure Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of ethyl 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole derivatives. Various modifications to the benzimidazole core have been explored to enhance biological activity and selectivity towards specific targets such as cancer cells or bacterial pathogens .

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the benzimidazole ring.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
  • Structure : This analog replaces the methyl group at position 3 with a 3-phthalimidopropyl chain, introducing a bulky, planar phthalimide moiety.
  • Synthesis : Prepared via alkylation of 1-ethoxycarbonyl-benzimidazol-2(3H)-one with N-(3-bromopropyl)phthalimide in the presence of K₂CO₃ and tetrabutylammonium bromide .
  • Crystallography : The fused benzimidazole ring system is nearly planar (max. deviation: 0.020 Å), and the phthalimide group forms an 82.37° dihedral angle with the benzimidazole plane. Hydrogen bonds (C–H⋯O) and C–H⋯π interactions stabilize the crystal lattice .
2-(3-Ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic Acid
  • Structure : Features an acetic acid group instead of the ethyl carboxylate, increasing hydrophilicity.
  • Applications : As a carboxylic acid derivative, it may exhibit improved aqueous solubility, making it suitable for formulations requiring higher bioavailability .
  • Comparison : The target compound’s ethyl ester group offers better lipid membrane permeability, favoring central nervous system (CNS) drug candidates, whereas the acetic acid analog is more suited for polar environments.
Ethyl Loflazepate
  • Structure : A benzodiazepine derivative with a 2-oxo group and ethyl carboxylate but lacks the benzimidazole core. Its structure includes a fluorophenyl group and a chlorine atom, contributing to anxiolytic activity .
  • Pharmacology : Demonstrates how the ethyl carboxylate group enhances metabolic stability and bioavailability in pharmaceuticals. Unlike the target compound, Ethyl Loflazepate’s benzodiazepine core targets GABA receptors, highlighting the role of ring systems in biological specificity .

Physicochemical Properties

Property Target Compound 3-Phthalimidopropyl Analog Acetic Acid Analog Ethyl Loflazepate
Molecular Weight (g/mol) 220.22 393.39 250.25* 361.76
Substituent Methyl Phthalimidopropyl Acetic Acid Fluorophenyl, Chlorine
LogP (Predicted) ~2.1 ~3.5 ~1.2 ~2.8
Hydrogen Bond Donors 0 0 2 1
Hydrogen Bond Acceptors 4 6 5 6

*Estimated based on molecular formula.

Reactivity and Functionalization

  • Target Compound : The methyl group at position 3 and ethyl carboxylate at position 1 provide sites for further functionalization. The planar fused ring system may facilitate π-π stacking in supramolecular chemistry .
  • 3-Phthalimidopropyl Analog : The phthalimide group acts as a hydrogen-bond acceptor, enabling crystal engineering via C–H⋯O interactions. Its longer substituent may hinder reactions at the benzimidazole nitrogen .
  • Acetic Acid Analog : The carboxylic acid group allows for salt formation or conjugation with amines, expanding utility in prodrug design .

Biological Activity

Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H11N2O3
  • Molecular Weight : 219.22 g/mol
  • CAS Number : [insert CAS number if available]

Biological Activities

1. Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzimidazole showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 4 to 32 µg/mL for active compounds .

2. Antiviral Activity

Benzimidazole derivatives have also been investigated for their antiviral properties. Compounds in this category have shown efficacy against human cytomegalovirus (HCMV) and other RNA viruses by inhibiting viral RNA synthesis through the blockade of RNA polymerase II . The specific activity of this compound in this regard remains to be fully elucidated.

3. Anticancer Potential

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models . The mechanisms involve the modulation of cell cycle progression and induction of oxidative stress in cancer cells.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzymatic Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
Target EnzymeEffect
RNA Polymerase IIInhibition of viral replication
TopoisomeraseInduction of DNA damage in cancer cells

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study involving the evaluation of ethyl 3-methyl derivatives against multidrug-resistant strains of Mycobacterium tuberculosis, it was found that compounds exhibited a MIC ranging from 16 to 64 µg/mL. This suggests a promising avenue for developing new anti-tubercular agents based on this scaffold .

Case Study 2: Anticancer Activity

A recent investigation into the effects of benzimidazole derivatives on prostate cancer cells revealed that treatment with ethyl 3-methyl derivatives led to significant reductions in cell viability and induced apoptosis through caspase activation pathways . This highlights its potential as a therapeutic agent in oncology.

Q & A

Q. What are the common synthetic routes for ethyl 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate?

Methodological Answer: The synthesis typically involves alkylation or nucleophilic substitution reactions. For example:

  • Step 1: React 1-ethoxycarbonyl-benzimidazol-2(3H)-one with an alkylating agent (e.g., N-(3-bromopropyl)phthalimide) in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) in DMF .
  • Step 2: Stir at room temperature for 6 hours, followed by filtration to remove salts and column chromatography purification (ethyl acetate/hexane eluent) .
  • Key Parameters: Reaction yields (~70–80%) depend on stoichiometry, solvent purity, and temperature control. Impurities often arise from incomplete alkylation or byproducts; these can be minimized using excess alkylating agents and rigorous drying of solvents .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Methodological Answer:

  • Data Collection: Use a Bruker X8 APEXII diffractometer with MoKα radiation (λ = 0.71073 Å). Collect reflections (e.g., 19,211 measured, 3,384 independent) at 296 K .
  • Structure Solution: Employ direct methods (e.g., SHELXS-97) for phase determination .
  • Refinement: Refine using SHELXL-97 with full-matrix least-squares on F2F^2. Constrain hydrogen atoms to idealized positions (C–H = 0.93–0.97 Å) and apply isotropic displacement parameters .
  • Validation: Final R-factors should be R1<0.05R_1 < 0.05 and wR2<0.15wR_2 < 0.15. Analyze residual electron density (< 0.6 eÅ3^{-3}) to confirm model accuracy .

Q. Table 1: Crystallographic Data

ParameterValue
Crystal systemTriclinic (P1\overline{1})
Unit cell dimensionsa=5.2850A˚,b=10.6663A˚,c=16.505A˚a = 5.2850 \, \text{Å}, \, b = 10.6663 \, \text{Å}, \, c = 16.505 \, \text{Å}
Dihedral angle (phthalimide/benzimidazole)82.37(8)°
Hydrogen bondsC–H⋯O (2.30–2.50 Å)
CCDC deposition number922.5(2) ų (V)
Source: Adapted from

Advanced Research Questions

Q. How can researchers resolve conflicting hydrogen-bonding patterns in crystallographic studies of benzimidazole derivatives?

Methodological Answer:

  • Graph Set Analysis: Classify hydrogen bonds using Etter’s formalism (e.g., DD, C22(6)C_{22}(6)) to identify recurring motifs .
  • Data Reconciliation: Compare bond distances (e.g., C–H⋯O = 2.30–2.50 Å) and angles (> 120°) across multiple datasets. Discrepancies may arise from solvent effects or thermal motion; use temperature-dependent crystallography to assess dynamic behavior .
  • Case Study: In ethyl 2-oxo-3-phthalimidopropyl derivatives, bifurcated hydrogen bonds (e.g., O2 accepting two H-bonds) stabilize molecular stacking along the b-axis. Contradictions in geometry can be addressed by re-refining H-atom positions with neutron diffraction or DFT-optimized models .

Q. What methodological approaches optimize crystal structure refinement with high R-factors using SHELXL?

Methodological Answer:

  • Parameterization: Use the L.S. command for full-matrix refinement. Apply extinction correction (Fc=kFc[1+0.001xFc2λ3/sin(2θ)]1/4Fc^* = kFc[1 + 0.001xFc^2λ^3/\sin(2θ)]^{-1/4}) to mitigate absorption errors .
  • Constraints: Fix anisotropic displacement parameters for heavy atoms (e.g., O, N) and apply ISOR restraints for disordered regions. For high RintR_{\text{int}} (> 0.05), merge equivalent reflections using SORTAV .
  • Validation Tools: Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry and CHECKCIF to validate geometry .

Q. Table 2: Refinement Metrics

MetricValue
R1R_1 (F>4σ(F)F > 4σ(F))0.051
wR2wR_2 (all data)0.145
GooF (S)1.04
Residual density (max/min)0.61/-0.38 eÅ3^{-3}
Source:

Q. How do synthetic impurities affect crystallization outcomes, and how can they be mitigated?

Methodological Answer:

  • Impact of Byproducts: Trace impurities (e.g., unreacted starting materials) disrupt crystal packing, leading to twinning or poor diffraction. For example, residual DMF solvent can induce disorder in the alkyl chain .
  • Mitigation Strategies:
    • Purification: Use size-exclusion chromatography (SEC) or recrystallization (methanol/chloroform) to isolate the target compound .
    • Crystallization Conditions: Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) and cooling rates (0.5°C/min) to favor single-crystal growth .

Q. What computational methods complement experimental data for analyzing non-covalent interactions?

Methodological Answer:

  • DFT Calculations: Optimize molecular geometry at the B3LYP/6-31G(d) level to validate hydrogen-bond distances and dihedral angles .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., dnormd_{\text{norm}}) using CrystalExplorer. For benzimidazoles, >60% of contacts are H⋯O/N interactions .
  • MD Simulations: Model thermal motion in crystals with GROMACS to assess stability of hydrogen-bond networks at 296 K .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.